molecular formula C13H21N B13534012 3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine

3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine

Cat. No.: B13534012
M. Wt: 191.31 g/mol
InChI Key: ZLYOTZSOAFDKTQ-UHFFFAOYSA-N
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Description

3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine (CAS 1225522-42-8) is an organic compound with the molecular formula C13H21N and a molecular weight of 191.31 g/mol . It is supplied with a high purity of 98% and is primarily used as a versatile building block in organic synthesis and medicinal chemistry research . Researchers value this amine for its structural features, which include a bulky, lipophilic aromatic group attached to the amine chain. This specific configuration is of significant interest in the design and development of new pharmaceutical agents. Scientific literature indicates that structurally similar aryl-amine compounds have been investigated for their potential to self-assemble into nanoscale structures, such as micelles, in aqueous environments . These supramolecular structures show promise as novel drug delivery systems for local anesthetics, potentially offering prolonged duration of action and reduced systemic toxicity by facilitating accumulation at the site of action, such as nerve cell membranes . The compound's mechanism of action in research settings is often explored in the context of modulating neuronal signaling, with potential applications in studying local anesthesia, neuropathic pain, and pruritus (itching) . As a tertiary amine, its physicochemical properties can be tailored through salt formation, making it a flexible intermediate for further chemical modification. This product is intended for research and development purposes only and is not intended for human or diagnostic use. Comprehensive analytical data, including NMR, HPLC, and LC-MS, are available to support your research efforts .

Properties

Molecular Formula

C13H21N

Molecular Weight

191.31 g/mol

IUPAC Name

3-(3,4-dimethylphenyl)-3-methylbutan-1-amine

InChI

InChI=1S/C13H21N/c1-10-5-6-12(9-11(10)2)13(3,4)7-8-14/h5-6,9H,7-8,14H2,1-4H3

InChI Key

ZLYOTZSOAFDKTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(C)(C)CCN)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine typically involves the reaction of 3,4-dimethylphenylhydrazine with appropriate alkylating agents. One common method includes the use of ethyl acetoacetate in a refluxing reaction to produce the desired compound . The reaction conditions often involve the use of solvents such as ethanol and catalysts to facilitate the process.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also include steps for purification and crystallization to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of appropriate solvents to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amine derivatives.

Scientific Research Applications

3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.

    Industry: The compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular context in which the compound is used.

Comparison with Similar Compounds

(a) 3-(3,5-Dimethylphenyl)-3-methylbutan-1-amine hydrochloride (CAS: 1228093-32-0)

  • Molecular Formula : C₁₃H₂₁N·HCl
  • Molecular Weight : 227.77 g/mol
  • Key Differences: The 3,5-dimethylphenyl substituent creates a symmetrical substitution pattern compared to the 3,4-dimethyl group in the target compound.

(b) 3-(4-Ethylphenyl)-3-methylbutan-1-amine (CAS: 1226175-88-7)

  • Molecular Formula : C₁₃H₂₁N
  • Molecular Weight : 205.32 g/mol
  • Key Differences : Replacement of the 3,4-dimethyl groups with a single 4-ethyl group increases hydrophobicity and molecular weight. The ethyl substituent may enhance membrane permeability but could reduce metabolic stability due to higher steric bulk .

Functional Group Variations

(a) 3-(3-Methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine (CAS: 809282-29-9)

  • Molecular Formula: C₁₃H₂₁NO
  • Molecular Weight : 207.31 g/mol
  • Key Differences : The methoxy group introduces electron-donating effects, increasing polarity compared to methyl substituents. The pent-3-en-1-amine chain introduces rigidity, which may limit conformational flexibility and alter pharmacological activity .

(b) 1-Phenyl-3-aminobutane Derivatives

  • Examples: 4-Phenylbutan-2-amine (CAS: 22374-89-6), 3-Amino-1-phenylbutane (CAS: 22148-77-2)
  • Key Differences : Linear or differently branched amine chains reduce steric hindrance compared to the 3-methylbutan-1-amine structure. These analogs may exhibit higher solubility but lower target specificity .

Data Table: Key Comparative Parameters

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituents Notable Features
3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine 1225522-42-8 C₁₃H₂₁N 191.31 3,4-Dimethylphenyl Branched chain, tertiary amine
3-(3,5-Dimethylphenyl)-3-methylbutan-1-amine HCl 1228093-32-0 C₁₃H₂₁N·HCl 227.77 3,5-Dimethylphenyl Hydrochloride salt, enhanced solubility
3-(4-Ethylphenyl)-3-methylbutan-1-amine 1226175-88-7 C₁₃H₂₁N 205.32 4-Ethylphenyl Increased hydrophobicity
3-(3-Methoxyphenyl)-N,N,2-trimethylpent-3-en-1-amine 809282-29-9 C₁₃H₂₁NO 207.31 3-Methoxyphenyl, double bond Electron-donating group, rigid backbone

Discussion of Structural and Functional Implications

Substituent Position : The 3,4-dimethylphenyl group in the target compound provides an asymmetric substitution pattern, which may optimize interactions with chiral binding sites in enzymes or receptors compared to symmetric 3,5-dimethyl analogs .

Salt Formation : Hydrochloride salts of related amines (e.g., CAS 1228093-32-0) improve aqueous solubility, suggesting that the freebase form of the target compound may require formulation adjustments for bioavailability .

Biological Activity

3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine, commonly referred to as a derivative of phenylalkylamines, has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C14H23NC_{14}H_{23}N, with a molecular weight of 205.34 g/mol. Its structure features a dimethylphenyl group attached to a 3-methylbutan-1-amine moiety, which contributes to its unique chemical properties and potential biological interactions.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the following domains:

  • Antimicrobial Activity : Preliminary studies suggest that the compound may possess antimicrobial properties, though specific mechanisms remain under investigation.
  • Anticancer Potential : Similar compounds have demonstrated significant anticancer activity, suggesting that this compound may also influence cancer cell proliferation and survival pathways.

The mechanism of action for this compound involves its interaction with specific molecular targets, such as enzymes and receptors. These interactions can modulate biochemical pathways leading to therapeutic effects. For instance, it may inhibit certain signaling pathways involved in tumor growth or microbial resistance.

Anticancer Activity

A study focused on related compounds showed that phenylalkylamines could induce apoptosis in various cancer cell lines. For example, compound 14 exhibited an IC50 value of 0.3 μM against ALL cell lines, indicating potent cytotoxicity. This suggests that this compound may have similar effects due to structural similarities .

Antimicrobial Effects

Research into related amines has shown potential antimicrobial activity. For instance, (2,3-Dimethylphenyl)methylamine displayed significant antifungal properties through interactions with specific enzymes . This indicates that this compound may also exhibit similar activity against pathogens.

Comparative Analysis with Similar Compounds

Compound NameStructural FeaturesBiological Activity
(2,3-Dimethylphenyl)methylamineDimethyl substitution on the phenyl ringExhibits antimicrobial and antifungal properties
(2,4-Dimethylphenyl)methylamineDifferent methyl substitution patternPotential anticancer activity observed
(2,5-Dimethylphenyl)methylamineAnother isomer with different methyl positionsLimited data on biological activity

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing 3-(3,4-Dimethylphenyl)-3-methylbutan-1-amine?

  • Methodological Answer : The compound is typically synthesized via alkylation of a primary amine precursor (e.g., 3-methylbutan-1-amine) with a substituted benzyl halide (e.g., 3,4-dimethylphenyl bromide) under controlled conditions. Key steps include:
  • Reaction Setup : Use anhydrous solvents (e.g., THF or DCM) and inert atmosphere (N₂/Ar) to prevent hydrolysis or oxidation .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and byproduct formation .
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization to isolate the free base, followed by HCl treatment to form the hydrochloride salt .
    Critical Parameters : Monitor reaction progress via TLC or HPLC. Impurities often arise from incomplete alkylation or over-substitution.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms regiochemistry and purity. Key signals include aromatic protons (δ 6.8–7.2 ppm) and methyl groups (δ 1.2–1.5 ppm) .
  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Ensure high-quality single crystals via slow evaporation in polar aprotic solvents .
  • Mass Spectrometry : High-resolution ESI-MS validates molecular weight (±2 ppm error) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

  • Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell lines, concentrations) or structural analogs. Mitigation strategies include:
  • Comparative Studies : Test the compound alongside analogs (e.g., fluorinated derivatives) under standardized conditions (Table 1) .
  • Binding Assays : Use surface plasmon resonance (SPR) or ITC to quantify target affinity (e.g., receptor KD values) .
  • Meta-Analysis : Cross-reference data from PubChem, ChemIDplus, and peer-reviewed studies to identify outliers .

Table 1 : Key Structural Analogs and Activity Trends

CompoundModificationBiological Activity (IC₅₀)Source
Parent compoundNone10 µM (Target A)
2-Fluoro derivativeFluorine at C25 µM (Target A)
3,5-Dimethyl derivativeAdditional methyl15 µM (Target A)

Q. What computational strategies can predict the compound’s interactions with biological targets?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model binding poses against targets (e.g., GPCRs). Validate with experimental SAR data .
  • MD Simulations : Run 100-ns simulations (GROMACS/AMBER) to assess binding stability. Analyze RMSD and hydrogen-bond occupancy .
  • QSAR Models : Develop regression models using descriptors (e.g., logP, polar surface area) to predict activity across derivatives .

Q. How can structural modifications enhance selectivity for specific therapeutic targets?

  • Methodological Answer :
  • Rational Design : Introduce electron-withdrawing groups (e.g., -F, -CF₃) to improve metabolic stability and target affinity .
  • Stereochemical Control : Synthesize enantiomers via chiral catalysts (e.g., Ru-BINAP) and compare activity. For example, (R)-isomers may show 10-fold higher potency than (S)-isomers .
  • Prodrug Strategies : Modify the amine group with ester linkages to enhance bioavailability .

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